molecular formula C22H26BrN3O B2588969 4-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 921894-98-6

4-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B2588969
CAS No.: 921894-98-6
M. Wt: 428.374
InChI Key: ASDBARDWQZSWRB-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic small molecule featuring a benzamide scaffold linked to a 1-methylindoline moiety via a pyrrolidine-containing chain. This specific architecture suggests potential for interaction with various biological targets, making it a compound of interest in medicinal chemistry research. The indoline core is a privileged structure in drug discovery, known for its diverse pharmacological profile. Compounds based on this scaffold have demonstrated a wide range of biological activities in scientific studies, including antiviral, anticancer, anti-inflammatory, and antimicrobial effects . The incorporation of the pyrrolidine moiety, a common feature in bioactive molecules, may further influence the compound's binding affinity and pharmacokinetic properties. Researchers can utilize this chemical as a key intermediate or building block for synthesizing more complex molecules. It also serves as a valuable chemical tool for probing biological systems and structure-activity relationships (SAR), particularly in the development of ligands for central nervous system (CNS) and other therapeutically relevant targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26BrN3O/c1-25-13-10-18-14-17(6-9-20(18)25)21(26-11-2-3-12-26)15-24-22(27)16-4-7-19(23)8-5-16/h4-9,14,21H,2-3,10-13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDBARDWQZSWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)Br)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of a bromine atom to the benzene ring to form 4-bromobenzamide.

    Indoline Formation: Synthesis of the indoline moiety through cyclization reactions.

    Pyrrolidine Attachment: Introduction of the pyrrolidine ring via nucleophilic substitution or addition reactions.

    Amide Bond Formation: Coupling of the indoline and pyrrolidine moieties with the bromobenzamide to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide exhibit significant anticancer properties. The indole derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on related indole derivatives reported IC50 values between 10–30 µM against various cancer cell lines, suggesting that structural modifications can enhance cytotoxicity.

Neurological Disorders

The compound's structural characteristics make it a candidate for investigating neuroprotective effects. Compounds with indoline structures have been linked to neuroprotective activities, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease. The pyrrolidine component may also contribute to enhancing the compound's ability to cross the blood-brain barrier, facilitating central nervous system (CNS) targeting .

Synthesis and Mechanisms of Action

The synthesis of 4-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves several steps:

  • Formation of the Indoline Moiety : This can be achieved through Fischer indole synthesis.
  • Introduction of the Pyrrolidine Ring : This is generally done via nucleophilic substitution reactions.
  • Coupling with Benzamide : The final step involves coupling the indoline-pyrrolidine intermediate with a benzoyl chloride derivative.

These synthesis methods are crucial for optimizing yield and purity in industrial settings, often involving advanced techniques such as chromatography .

Case Study on Anticancer Activity

A study focused on derivatives of indole demonstrated that modifications to the structure significantly impacted their anticancer efficacy. The presence of the pyrrolidine moiety in these derivatives was associated with improved binding affinity to cancer-related targets, enhancing their therapeutic potential.

Neuroprotective Effects Study

In another case study, researchers examined the neuroprotective effects of similar compounds in animal models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function, suggesting their viability as therapeutic agents for CNS disorders .

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Substituents : Benzamide with 3,4-dimethoxyphenethylamine side chain.
  • Synthesis : Reacted benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
  • Properties : Melting point = 90°C; lacks bromine but includes methoxy groups, enhancing solubility compared to brominated analogs.
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)
  • Substituents : 2-hydroxybenzamide with 3,4-dimethoxyphenethylamine.
  • Synthesis : Methyl salicylate and 3,4-dimethoxyphenethylamine (34% yield) .
  • Properties : Melting point = 96°C; hydroxyl group may improve hydrogen-bonding capacity.
2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide
  • Substituents : 2-bromobenzamide with a pyrazole-containing side chain.
  • Key Difference : Bromine at the 2-position (vs. 4-position in the target compound); pyrazole moiety introduces aromatic heterocyclic diversity .
4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide
  • Substituents: Amino, ethylsulfonyl, and methoxy groups on the benzamide; pyrrolidine-based side chain.
  • Relevance: Highlights the impact of sulfonyl and amino groups on bioavailability and target engagement .

Structural and Functional Differences

Compound Benzamide Substituent Amine Side Chain Melting Point (°C) Yield Key Features
Target Compound 4-Bromo 1-Methylindolin-5-yl + pyrrolidin-1-yl Data not available N/A Bromine (EWG), bicyclic indole, cyclic amine
Rip-B None 3,4-Dimethoxyphenethyl 90 80% Methoxy (EDG), simple phenethyl chain
Rip-D 2-Hydroxy 3,4-Dimethoxyphenethyl 96 34% Hydroxyl (H-bond donor), lower yield
2-Bromo analog 2-Bromo Pyrazole-methylbenzyl Data not available N/A Bromine at 2-position, heteroaromatic
4-Amino derivative 4-Amino, 5-ethylsulfonyl Ethylpyrrolidinylmethyl Data not available N/A Sulfonyl (polar), amino (basic)

Abbreviations : EWG = Electron-withdrawing group; EDG = Electron-donating group.

Key Observations:

Bromine Position : The target compound’s 4-bromo substituent may confer distinct steric and electronic effects compared to 2-bromo analogs (e.g., ). Bromine at the 4-position could reduce solubility but enhance binding to hydrophobic pockets .

Synthesis Efficiency : Yields for benzamide derivatives vary widely (34–80%), likely due to steric hindrance or reactivity of substituents. The target compound’s synthesis may require optimized coupling conditions (e.g., EDC/HOBt as in ) to manage its bulky side chain .

Biological Activity

4-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H26BrN3O
  • Molecular Weight : 428.4 g/mol
  • CAS Number : 922114-65-6

The structure incorporates a bromine atom, an indoline moiety, and a pyrrolidine ring, which are essential for its biological interactions.

The biological activity of 4-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is hypothesized to involve several mechanisms:

  • Receptor Interaction : The compound may act as an antagonist or agonist at specific receptor sites, influencing downstream signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Cellular Uptake : The presence of the pyrrolidine group may enhance cellular permeability, facilitating uptake into target cells.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide exhibit significant anticancer properties. For instance:

  • In vitro Studies : Research has shown that related indoline derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar frameworks have demonstrated effectiveness against various bacterial strains:

  • Case Study : A derivative was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating promising antimicrobial efficacy .

Data Table of Biological Activities

Activity TypeAssay TypeResultReference
AnticancerMTT AssayIC50 = 15 µM in MCF7 cells
AntimicrobialMIC AssayMIC = 16 µg/mL for S. aureus
Enzyme InhibitionKinase InhibitionIC50 = 25 µM

Synthesis and Chemical Reactivity

The synthesis of 4-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves:

  • Formation of Indoline Moiety : Using Fischer indole synthesis.
  • Pyrrolidine Ring Introduction : Through nucleophilic substitution.
  • Coupling Reaction : Finalizing the structure by coupling with benzoyl chloride.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of related indoline compounds on various cancer cell lines. The findings suggested that these compounds could inhibit tumor growth by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar compounds, demonstrating that they could effectively combat resistant bacterial strains, highlighting their potential as new therapeutic agents against infections .

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